
Methanethioyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanethioyl fluoride is an organosulfur compound with the chemical formula CHFS It is characterized by the presence of a thiocarbonyl group (C=S) bonded to a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: Methanethioyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanethiol with a fluorinating agent. For example, the reaction of methanethiol with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound. Another method involves the use of tetrabutylammonium fluoride (TBAF) as a fluorinating reagent, which facilitates the nucleophilic substitution of a suitable precursor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize advanced fluorinating agents and specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions: Methanethioyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonyl fluoride (CH3SO2F) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can yield methanethiol (CH3SH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Methanesulfonyl fluoride (CH3SO2F).
Reduction: Methanethiol (CH3SH).
Substitution: Various substituted thiocarbonyl compounds depending on the nucleophile used.
科学的研究の応用
Methanethioyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Research on this compound includes its potential role in biological systems, especially in studying sulfur metabolism.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
作用機序
The mechanism of action of methanethioyl fluoride involves its interaction with various molecular targets. The thiocarbonyl group (C=S) can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect enzymatic activities, signal transduction pathways, and other cellular processes. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological research .
類似化合物との比較
Methanethioyl fluoride can be compared with other similar compounds, such as:
Methanethiol (CH3SH): A simpler thiol compound with a similar sulfur-containing structure but without the fluorine atom.
Methanesulfonyl fluoride (CH3SO2F): An oxidized form of this compound with a sulfonyl group (SO2) instead of a thiocarbonyl group.
Fluoromethane (CH3F): A fluorinated methane compound without the sulfur atom.
Uniqueness: this compound’s unique combination of a thiocarbonyl group and a fluorine atom gives it distinct chemical properties, such as increased reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications .
特性
CAS番号 |
69700-05-6 |
|---|---|
分子式 |
CHFS |
分子量 |
64.08 g/mol |
IUPAC名 |
methanethioyl fluoride |
InChI |
InChI=1S/CHFS/c2-1-3/h1H |
InChIキー |
OSVFSRQDGXDPRD-UHFFFAOYSA-N |
正規SMILES |
C(=S)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


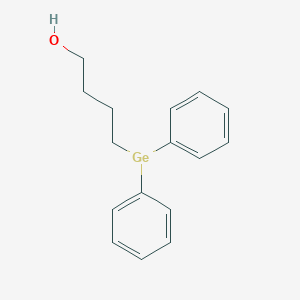
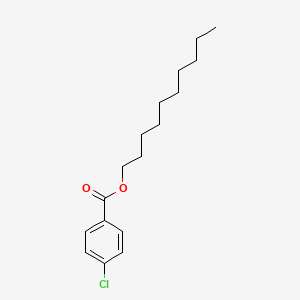
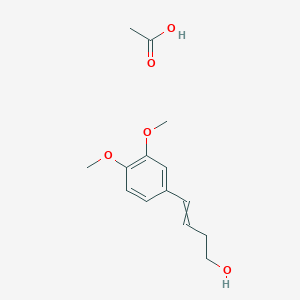
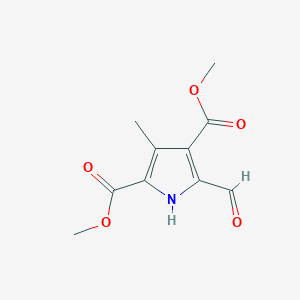
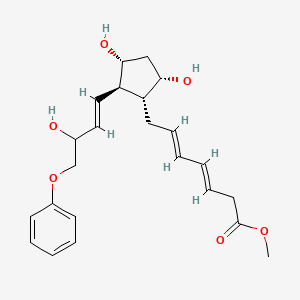
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)
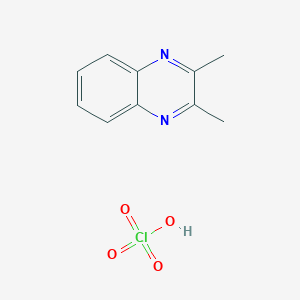

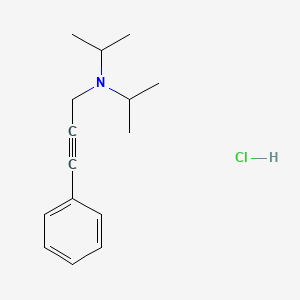

![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
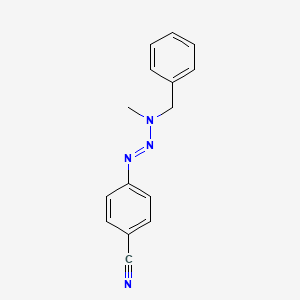
![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
